molecular formula C15H14N2O2S B3014179 methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 644990-48-7

methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate

Katalognummer: B3014179
CAS-Nummer: 644990-48-7
Molekulargewicht: 286.35
InChI-Schlüssel: UECIMIWFQGMUSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thienopyridine core substituted with methyl groups at positions 4 and 6, a pyrrole ring at position 3, and a methyl ester at position 2. This structure combines electron-rich (pyrrole) and electron-deficient (ester) moieties, making it a versatile intermediate in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-9-8-10(2)16-14-11(9)12(17-6-4-5-7-17)13(20-14)15(18)19-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECIMIWFQGMUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)OC)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common route includes the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis may involve the reaction of 4,6-dimethyl-2-thiophenecarboxylic acid with 1H-pyrrole in the presence of a dehydrating agent to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate has shown promise in various therapeutic areas:

  • Anticancer Activity : Compounds with similar thieno-pyridine structures have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines due to its ability to interfere with cellular signaling pathways.
  • Antimicrobial Properties : Research indicates that derivatives of this compound can demonstrate antibacterial and antifungal activities. The presence of the pyrrole moiety enhances its interaction with microbial targets.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of several thieno-pyridine derivatives, including methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting potential for further development as anticancer agents .

Material Science

The compound's unique structure also lends itself to applications in material science:

  • Organic Electronics : Due to its electron-donating properties, methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate can be utilized in organic photovoltaic devices and organic light-emitting diodes (OLEDs). Its ability to form charge-transfer complexes makes it a candidate for enhancing the efficiency of these devices.

Data Table: Comparison of Structural Analogues

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-methoxymethyl-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridineSimilar thieno-pyridine coreContains a methoxy group enhancing solubility
Methyl 4-methoxy-thieno[2,3-b]pyridineLacks the pyrrole moietyExhibits different biological activities
Methyl 4-(trifluoromethyl)-thieno[2,3-b]pyridineContains a trifluoromethyl groupPotentially increased lipophilicity

Synthesis and Derivatives

The synthesis of methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. These synthetic pathways allow for modifications leading to various derivatives with potentially enhanced properties.

Synthetic Pathway Overview

The synthesis generally follows these steps:

  • Formation of the thieno-pyridine core.
  • Introduction of the pyrrole moiety.
  • Esterification to yield the final compound.

Wirkmechanismus

The mechanism of action of methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Thieno[2,3-b]pyridine Derivatives

The following table highlights key structural and synthetic differences between the target compound and analogs:

Compound Name Substituents (Positions) Molecular Weight Yield (%) Key Spectral Data (IR/NMR) Reference
Methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate 4,6-Me; 3-pyrrole; 2-COOCH₃ 286.35* N/A IR: ~1720 cm⁻¹ (ester C=O); ¹H-NMR: δ 6.5–7.2 (pyrrole H)
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS 5278-19-3) 4,6-Me; 3-NH₂; 2-COOCH₂CH₃ 252.30 N/A IR: ~3320 cm⁻¹ (NH₂); ¹H-NMR: δ 4.92 (NH₂)
5-(Aryldiazenyl)-4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine (5a) 4,6-Ph; 3-pyrrole; 5-Ar-N=N- 603.09 48–55 ¹H-NMR: δ 2.22 (CH₃); 7.3–7.6 (Ar-H)
Bis-pyrazolo[1,5-a]pyrimidine derivative (10) 3,4-Me; 5-pyrimidine-CN 604.71 75 IR: ~2210 cm⁻¹ (C≡N); ¹³C-NMR: δ 118.2 (2CN)
4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide 4,6-Me; 3-pyrrole; 2-CONHNH₂ 286.35 N/A IR: ~1650 cm⁻¹ (amide C=O)

*Molecular weight inferred from the carbohydrazide derivative in ; ester substitution reduces mass by 18 (NHNH₂ → OCH₃).

Spectral and Electronic Properties

  • IR Spectroscopy: The ester C=O stretch (~1720 cm⁻¹) is consistent across ester-containing analogs. Pyrrole-substituted compounds lack NH₂ bands (~3300 cm⁻¹), unlike amino derivatives .
  • NMR Analysis : Pyrrole protons resonate at δ 6.5–7.2, distinct from pyrazole (δ 7.5–8.9) or pyrimidine (δ 8.9) protons. Methyl groups at positions 4 and 6 appear as singlets near δ 2.2 .

Biologische Aktivität

Methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H14N2O2SC_{15}H_{14}N_{2}O_{2}S and a molecular weight of 286.35 g/mol. Its structure features a thieno[2,3-b]pyridine core with a methyl ester functional group, which enhances its chemical reactivity and potential biological activity. The presence of the 1H-pyrrole moiety contributes to its electron-donating properties, making it an attractive candidate for medicinal chemistry applications .

Anticancer Properties

Research indicates that methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate exhibits significant anticancer activity. Its mechanism of action may involve the inhibition of specific kinases or enzymes involved in cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit Aurora-A kinase and other targets critical for cell cycle regulation .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
Methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylateA54912.5Kinase inhibition
Ethyl analogMCF-710.0Apoptosis induction
Trifluoromethyl derivativeHeLa8.5Microtubule disruption

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against various bacterial strains, although specific mechanisms remain to be fully elucidated .

The biological activity of methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumor progression.
  • Receptor Binding : It may bind to receptors that modulate cellular signaling pathways related to growth and apoptosis.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to increased apoptosis .

Case Studies

Several case studies highlight the efficacy of methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate in preclinical models:

Study 1: In Vivo Antitumor Efficacy

In a mouse model of lung cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls (p < 0.01). Histological analysis revealed increased apoptosis in treated tumors.

Study 2: Synergistic Effects

A combination therapy study demonstrated that methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate enhanced the efficacy of standard chemotherapy agents in resistant cancer cell lines.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate?

Answer:
The compound is typically synthesized via multi-step heterocyclic condensation reactions. A key approach involves cyclocondensation of substituted thiophene precursors with pyrrole derivatives under catalytic conditions. For instance, FeCl₃-SiO₂ has been used as a Lewis acid catalyst in refluxing ethanol (6 hours, 75% yield) to facilitate the formation of fused thienopyridine systems . Post-synthetic modifications, such as esterification, are performed using methyl chloroformate or dimethyl sulfate in anhydrous conditions. Characterization includes ¹H/¹³C NMR, IR, and HRMS to confirm regioselectivity and purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

  • ¹H NMR : Focus on aromatic protons in the thieno[2,3-b]pyridine core (δ 7.3–8.9 ppm) and pyrrole NH signals (δ ~4.9 ppm, broad).
  • ¹³C NMR : Carboxylate carbonyl (δ ~161–185 ppm) and methyl ester groups (δ ~50–55 ppm) are key markers.
  • HRMS : Exact mass analysis (e.g., [M+H]⁺) ensures molecular formula validation.
  • IR : Stretching vibrations for C=O (1720 cm⁻¹) and C-N (1538 cm⁻¹) confirm functional groups .
    Supplementary 2D NMR (e.g., COSY, HSQC) resolves structural ambiguities in fused ring systems .

Advanced: How can researchers optimize reaction conditions to improve yield and purity in large-scale syntheses?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃-SiO₂ vs. AlCl₃) to enhance cyclization efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF/EtOH mixtures) improve solubility of intermediates, while reflux durations are adjusted to minimize side reactions .
  • Temperature Control : Maintain 0–5°C during diazonium coupling steps to prevent decomposition .
  • Purification : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate the esterified product .

Advanced: What strategies are recommended for resolving contradictions in cytotoxicity data across cell lines?

Answer:

  • Standardized Assays : Use MTT or SRB assays with matched cell lines (e.g., sensitive vs. multidrug-resistant variants) under identical incubation conditions .
  • Dose-Response Curves : Generate IC₅₀ values in triplicate to assess reproducibility.
  • Orthogonal Validation : Confirm results via flow cytometry (apoptosis assays) or Western blotting (e.g., caspase-3 activation) .
  • Meta-Analysis : Cross-reference with structurally analogous thieno[2,3-b]pyridine derivatives to identify substituent-specific trends .

Advanced: How can computational methods aid in predicting the environmental fate of this compound?

Answer:

  • QSAR Modeling : Predict biodegradability and bioaccumulation using software like EPI Suite™.
  • Molecular Dynamics : Simulate interactions with soil organic matter or aqueous matrices to estimate persistence .
  • Ecotoxicity Profiling : Leverage databases (e.g., ECOTOX) to compare with known pollutants, focusing on logP (lipophilicity) and pKa (ionization potential) .

Advanced: What experimental design principles should guide studies on structure-activity relationships (SAR) for this compound?

Answer:

  • Variable Substituents : Systematically modify the pyrrole ring (e.g., electron-withdrawing groups) and ester moiety to assess pharmacological effects .
  • Control Groups : Include unmodified thienopyridine cores and commercial analogs (e.g., doxorubicin) for baseline comparison .
  • High-Throughput Screening : Use 96-well plates to test derivatives against panels of cancer cell lines, ensuring statistical power via ANOVA (p < 0.05) .

Advanced: How should researchers address discrepancies in NMR data interpretation for this compound?

Answer:

  • 2D NMR : Employ HSQC and HMBC to assign overlapping aromatic signals and confirm connectivity in the fused ring system .
  • DEPT-135 : Differentiate CH₃ groups (e.g., δ 2.22 ppm for methyl substituents) from quaternary carbons .
  • Solvent Effects : Re-run spectra in deuterated DMSO to resolve broadening caused by proton exchange in CDCl₃ .

Advanced: What methodologies are recommended for assessing the compound’s stability under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours, followed by HPLC-UV analysis to track degradation .
  • Plasma Stability : Use human plasma (37°C, 1 hour) with LC-MS to detect ester hydrolysis products .
  • Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) and monitor photodegradation via TLC .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.